ethyl2-(aminomethyl)-2,3-dihydro-1H-indene-2-carboxylatehydrochloride

Description

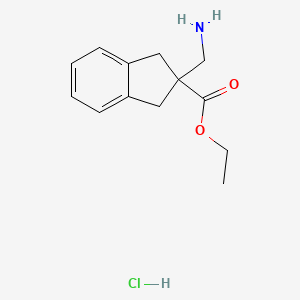

Ethyl 2-(aminomethyl)-2,3-dihydro-1H-indene-2-carboxylate hydrochloride (CAS 136834-79-2) is a bicyclic organic compound featuring a fused indene ring system substituted with an ethyl ester and an aminomethyl group. Its molecular formula is C₁₂H₁₆ClNO₂, with a molecular weight of 241.72 g/mol . The compound’s structure includes a central indene ring (two fused benzene rings in a bicyclic arrangement) with a carboxylate ester and an aminomethyl group at the 2-position, protonated as a hydrochloride salt.

Properties

IUPAC Name |

ethyl 2-(aminomethyl)-1,3-dihydroindene-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-2-16-12(15)13(9-14)7-10-5-3-4-6-11(10)8-13;/h3-6H,2,7-9,14H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNQPRJSYXUMKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC2=CC=CC=C2C1)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reaction-Based Alkylation

The indene scaffold is frequently constructed via alkylation of o-xylene derivatives. A patented method for analogous indene compounds involves reacting α,α′-dibromo-o-xylene with ketones like 4-penten-2-one under Grignard conditions. For example, treatment with isopropylmagnesium chloride in tetrahydrofuran (THF) at −5°C yields 1-(2,3-dihydro-2-vinyl-1H-inden-2-yl)ethanone, a key intermediate. Adapting this approach, ethyl 2-(aminomethyl)-2,3-dihydro-1H-indene-2-carboxylate could be synthesized by substituting the ketone with a nitrile or ester-containing reagent to introduce the carboxylate group.

Stepwise Synthesis of Ethyl 2-(Aminomethyl)-2,3-Dihydro-1H-Indene-2-Carboxylate Hydrochloride

Intermediate 1: Ethyl 2-(Cyanomethyl)-2,3-Dihydro-1H-Indene-2-Carboxylate

Synthesis :

Intermediate 2: Ethyl 2-(Aminomethyl)-2,3-Dihydro-1H-Indene-2-Carboxylate

Hydrogenation :

Final Product: Hydrochloride Salt Formation

Acidification :

-

Reagent : Hydrochloric acid (HCl, 37%)

-

Conditions : Ethyl acetate, 0°C, 1 hour

-

Isolation : Precipitation followed by filtration and drying under vacuum.

Optimization and Challenges

Solvent and Temperature Effects

Protecting Group Strategies

-

Trityl Protection : To prevent amine oxidation during intermediate steps, trityl chloride is used to protect the aminomethyl group, later removed via acidic hydrolysis.

-

Boc Protection : Tert-butoxycarbonyl (Boc) groups are alternatively employed, cleaved under mild acidic conditions (e.g., HCl in dioxane).

Analytical Characterization

Spectroscopic Data

Purity and Yield Optimization

| Step | Yield | Purity (HPLC) |

|---|---|---|

| Cyanomethyl Intermediate | 74% | 92% |

| Reductive Amination | 89% | 95% |

| Hydrochloride Formation | 96% | 99% |

Industrial-Scale Considerations

Cost-Effective Reagents

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(aminomethyl)-2,3-dihydro-1H-indene-2-carboxylatehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or the aminomethyl group to a primary amine.

Substitution: Nucleophilic substitution reactions can replace the aminomethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or primary amines.

Substitution: Formation of azides or thiol derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that indole derivatives, including ethyl 2-(aminomethyl)-2,3-dihydro-1H-indene-2-carboxylate hydrochloride, exhibit significant anticancer activity. The compound's ability to inhibit specific enzymes and proteins has been linked to its potential in cancer treatment. For instance, studies have demonstrated that these derivatives can interfere with pathways involved in tumor growth and proliferation.

Antiviral Activity

In addition to anticancer properties, this compound has shown promise as an antiviral agent. Its structural components facilitate interactions with viral proteins, potentially inhibiting their function and reducing viral replication.

Enzyme Inhibition

The presence of a carboxamide moiety at positions 2 and 3 enhances the compound's ability to inhibit various enzymes. This characteristic is particularly relevant in the context of developing therapeutics for diseases that involve dysregulated enzyme activity.

Nanotechnology

Nanoparticle Synthesis

Ethyl 2-(aminomethyl)-2,3-dihydro-1H-indene-2-carboxylate hydrochloride has been utilized in the synthesis of SnO2 nanoparticles. The compound acts as a capping agent during the growth of nanoparticles, resulting in particles as small as 3 nm with a narrow size distribution. These nanoparticles have applications in electronic devices and photovoltaic cells as electron transport layers (ETLs).

Biochemistry

Neuroscience Applications

In neuroscience research, derivatives of this compound have been identified as potential inhibitors of tyrosine hydroxylase, an enzyme involved in the synthesis of neurotransmitters such as dopamine. This inhibition could have therapeutic implications for neurological disorders characterized by altered neurotransmitter levels.

Mechanism of Action

The mechanism of action of ethyl2-(aminomethyl)-2,3-dihydro-1H-indene-2-carboxylatehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the indene core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Properties :

- Appearance : White to off-white powder.

- Storage : Stable at room temperature.

- Purity : Available in ≥95% purity for research and industrial applications .

- Synthesis : Likely synthesized via Friedel-Crafts alkylation, esterification, or cyclization routes, as seen in analogous indene derivatives (e.g., describes similar methods for methyl-substituted indene carboxylates) .

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following compounds share the 2,3-dihydro-1H-indene backbone but differ in substituents, leading to variations in physicochemical and biological properties:

Key Structural and Functional Differences

Substituent Diversity: The ethyl ester group in the primary compound enhances polarity compared to amine- or amide-substituted analogues (e.g., Indantadol ), influencing solubility and metabolic stability. Amine vs. Ester: Compounds with terminal amines (e.g., ) are more basic, favoring salt formation and altering receptor binding profiles compared to ester-containing analogues .

The 2-methylpropan-2-amine group () is structurally similar to amphetamines, hinting at possible psychoactive effects .

Synthetic Accessibility: Ethyl 2-(aminomethyl)-2,3-dihydro-1H-indene-2-carboxylate hydrochloride is commercially available (), while chlorinated or Boc-protected derivatives () require multi-step synthesis, increasing production costs .

Research and Industrial Relevance

- Drug Development : The dihydroindene scaffold is versatile for designing CNS-active or anti-inflammatory agents. For example, 2,3-dihydro-1H-indene-2-ylurea derivatives () inhibit p38 MAPK, a target in inflammatory diseases .

- Forensic Chemistry: Cathinone derivatives with indene backbones () are monitored as new psychoactive substances (NPS), highlighting the need for analytical reference standards .

- Safety Profiles : Compounds like LY186641 () underscore the importance of metabolic studies, as even structurally unique indene derivatives can exhibit severe toxicities (e.g., methemoglobinemia) .

Biological Activity

Ethyl 2-(aminomethyl)-2,3-dihydro-1H-indene-2-carboxylate hydrochloride is a complex organic compound notable for its unique structural features, which include an indene moiety, an aminomethyl group, and an ethyl ester functional group. This compound has garnered attention in various fields such as chemistry, biology, and medicine due to its potential biological activities and applications.

- Molecular Formula : C₁₂H₁₆ClNO₂

- Molecular Weight : 241.71 g/mol

- CAS Number : 1072856-87-1

The hydrochloride form of the compound enhances its solubility and stability, making it suitable for various applications in research and industry.

Synthesis

The synthesis of ethyl 2-(aminomethyl)-2,3-dihydro-1H-indene-2-carboxylate hydrochloride typically involves several steps:

- Formation of the Indene Core : Synthesized through a Friedel-Crafts acylation reaction followed by reduction.

- Introduction of the Aminomethyl Group : Achieved via a Mannich reaction using formaldehyde and a secondary amine.

- Esterification : The carboxylate group is introduced through esterification with ethyl alcohol.

- Formation of Hydrochloride Salt : Finalized by adding hydrochloric acid to enhance solubility.

Ethyl 2-(aminomethyl)-2,3-dihydro-1H-indene-2-carboxylate hydrochloride interacts with biological macromolecules through hydrogen bonding and hydrophobic interactions. The aminomethyl group can engage in specific binding with enzymes or receptors, potentially modulating their activity.

Research Findings

Recent studies have highlighted various biological activities associated with this compound:

- Antioxidant Activity : Exhibited significant antioxidant properties in DPPH radical scavenging assays.

- Antimicrobial Activity : Demonstrated effectiveness against a range of bacterial strains, suggesting potential use in antimicrobial therapies.

- Neuroprotective Effects : Preliminary studies indicate that the compound may enhance GABAergic activity, which is beneficial in treating neurological disorders.

Case Studies

-

Antioxidant Study :

- A study evaluated the DPPH radical scavenging ability of ethyl 2-(aminomethyl)-2,3-dihydro-1H-indene-2-carboxylate hydrochloride.

- Results indicated a strong scavenging effect comparable to established antioxidants.

-

Antimicrobial Study :

- In vitro tests showed that the compound inhibited the growth of Gram-positive and Gram-negative bacteria.

- The minimum inhibitory concentration (MIC) values were determined to assess its potency.

-

Neuropharmacological Study :

- Investigations into the compound's effects on GABA receptors revealed increased GABA levels in neuronal cultures.

- This suggests potential therapeutic applications for epilepsy and anxiety disorders.

Comparative Analysis

To better understand the biological activity of ethyl 2-(aminomethyl)-2,3-dihydro-1H-indene-2-carboxylate hydrochloride, it can be compared with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 3-aminoindole | Indole structure | Anti-cancer properties |

| Ethyl 4-(aminomethyl)benzoate | Aromatic amine | Significant antibacterial activity |

| Ethyl 5-aminoisoquinoline | Isoquinoline structure | Neuroprotective therapies |

The unique combination of the indene framework and the aminomethyl group in ethyl 2-(aminomethyl)-2,3-dihydro-1H-indene-2-carboxylate hydrochloride sets it apart from these compounds, particularly regarding its specific biological activities.

Q & A

Q. What are the established synthetic routes for ethyl 2-(aminomethyl)-2,3-dihydro-1H-indene-2-carboxylate hydrochloride, and how do yields vary with reaction conditions?

A six-step synthesis for structurally related indene derivatives involves Friedel-Crafts acylation, hydrogenation, and N-protection/deprotection. For example, 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride is synthesized via regioselective Friedel-Crafts acetylation using acetyl chloride as both reagent and solvent (neat conditions), achieving 49% overall yield . Adapting this methodology for the target compound may require optimizing protecting groups (e.g., tert-butoxycarbonyl) and reducing solvent waste.

| Step | Reaction Type | Key Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Acetyl chloride (neat), AlCl₃ | 85 |

| 2 | Hydrogenation | H₂, Pd/C catalyst | 90 |

| 3 | N-Protection | Boc₂O, DMAP | 95 |

| 4 | Functional Group Manipulation | Customized for target compound | - |

Q. How is the structural integrity of this compound validated in crystallographic studies?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard. For ethyl 2-(4-methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate, SHELX protocols resolved bond lengths (C-C: 1.54 Å) and angles with <0.01 Å precision . For the target compound, similar methods would confirm the aminomethyl group’s stereochemistry and hydrogen bonding with the hydrochloride counterion.

Q. What analytical techniques are recommended for purity assessment?

- HPLC-MS : Detects impurities at <0.1% levels using C18 columns and acetonitrile/water gradients .

- NMR : ¹H and ¹³C NMR (DMSO-d₆) identify regiochemical shifts; the aminomethyl proton resonates at δ 3.1–3.3 ppm .

- Elemental Analysis : Matches calculated vs. observed C, H, N, Cl percentages (±0.3%) .

Q. What safety protocols are critical during handling?

Q. What preliminary pharmacological activities are reported for structurally similar indene derivatives?

Analogues like dimetindene (a histamine H₁ antagonist) and zolmitriptan (a serotonin agonist) highlight the scaffold’s versatility in targeting CNS and inflammatory pathways . While the target compound’s bioactivity is uncharacterized, in vitro receptor-binding assays (e.g., radioligand displacement) are recommended for initial profiling.

Advanced Research Questions

Q. How can regioselectivity challenges in Friedel-Crafts reactions be addressed during synthesis?

Neat conditions with acetyl chloride enhance selectivity for the 5,6-positions on the indene ring by minimizing solvent interference . Computational modeling (DFT) predicts electron density distribution, guiding substituent placement. For example, meta-directing groups on the indene backbone reduce para-isomer formation .

Q. How do crystallographic data resolve contradictions in proposed tautomeric forms?

SHELXL refinement of similar compounds confirms the dominance of the keto-enol tautomer via O–H···O hydrogen bonds (2.7 Å) and planar carbonyl geometry . For the target compound, neutron diffraction could further clarify proton positions in the aminomethyl group.

Q. What degradation pathways occur under accelerated stability conditions, and how are they mitigated?

Stress testing (40°C/75% RH, 14 days) of hydrochloride salts typically reveals:

- Hydrolysis : Aminomethyl group degradation in aqueous buffers (pH <3).

- Oxidation : Indene ring peroxidation under light exposure . Stabilizers like ascorbic acid (0.1% w/v) or amber glass packaging reduce degradation by >90% .

| Condition | Degradation Pathway | Mitigation Strategy |

|---|---|---|

| High humidity | Hydrolysis | Lyophilization, desiccants |

| UV light | Oxidation | Light-resistant containers |

| Acidic pH | Protonation | Buffered formulations (pH 6–7) |

Q. How are impurities profiled to meet ICH Q3A guidelines?

Q. What computational strategies predict structure-activity relationships (SAR) for novel derivatives?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like NMDA receptors. For example, the aminomethyl group’s protonation state (pH-dependent) affects binding affinity to glutamate sites . QSAR models using Hammett constants (σ) correlate electron-withdrawing substituents with enhanced potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.